4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzoyl chloride with 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the benzoyl group can produce benzyl derivatives .
Scientific Research Applications
4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Methoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents such as hydroxy or methoxy groups .
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO7/c1-2-31-18-8-6-15(7-9-18)21(27)19-20(16-4-3-5-17(26)14-16)24(23(29)22(19)28)10-12-30-13-11-25/h3-9,14,20,25-27H,2,10-13H2,1H3/b21-19- |
InChI Key |
FQWWWTGZUZQDJN-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC(=CC=C3)O)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC(=CC=C3)O)O |
Origin of Product |
United States |
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